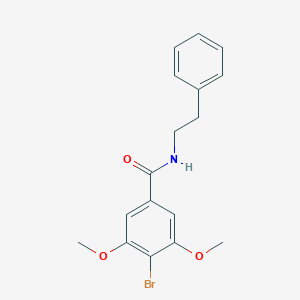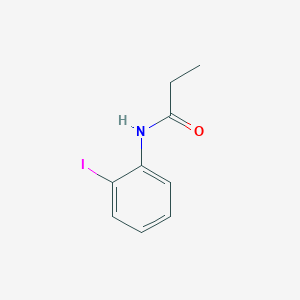
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide, also known as Bromo-DragonFLY, is a potent psychedelic compound that belongs to the phenethylamine family. It was first synthesized in 1998 by a British chemist named David E. Nichols. Bromo-DragonFLY has been used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY acts as a partial agonist of the 5-HT2A receptor, which leads to an increase in the activity of certain neurons in the brain. This increase in activity is thought to be responsible for the psychedelic effects of the compound. 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has also been shown to have some affinity for other serotonin receptors, including the 5-HT1A and 5-HT2C receptors.
Biochemical and Physiological Effects
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include changes in heart rate, blood pressure, and body temperature. The compound has also been shown to increase the release of dopamine and other neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has several advantages for use in laboratory experiments. It is a potent and selective agonist of the 5-HT2A receptor, which makes it useful for studying the effects of this receptor on the brain. However, the compound is also highly potent and can produce severe side effects in animals, which limits its use in certain types of experiments.
Zukünftige Richtungen
There are several potential future directions for research on 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY. One area of interest is the development of new compounds that are more selective and less toxic than 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY. Another area of interest is the study of the long-term effects of the compound on the brain and behavior. Finally, there is interest in exploring the potential therapeutic applications of 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Synthesemethoden
The synthesis of 4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY involves the reaction between 2-bromo-4,5-dimethoxybenzaldehyde and 2-phenylethylamine in the presence of an acid catalyst. The resulting product is then treated with lithium aluminum hydride to reduce the aldehyde group to an alcohol. The final step involves the reaction between the alcohol and phosphoryl chloride to form the benzamide derivative.
Wissenschaftliche Forschungsanwendungen
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamideFLY has been used in scientific research to study its effects on the central nervous system. It has been shown to be a potent agonist of the 5-HT2A receptor, which is responsible for mediating the effects of serotonin in the brain. This receptor is also the target of other psychedelic compounds such as LSD and psilocybin.
Eigenschaften
Produktname |
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide |
|---|---|
Molekularformel |
C17H18BrNO3 |
Molekulargewicht |
364.2 g/mol |
IUPAC-Name |
4-bromo-3,5-dimethoxy-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C17H18BrNO3/c1-21-14-10-13(11-15(22-2)16(14)18)17(20)19-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
JPUGRZPXROUVSV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NCCC2=CC=CC=C2 |
Kanonische SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)

![3-hydroxy-3-[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253120.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)


![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)

![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![N-[3-(4-morpholinyl)propyl]-2-pyridinecarboxamide](/img/structure/B253137.png)
![Ethyl 2-{[(4-isopropylphenoxy)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B253138.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-methoxybenzamide](/img/structure/B253141.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-chlorobenzamide](/img/structure/B253142.png)